Oxaprozin Potassium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El oxaprozin potásico es un fármaco antiinflamatorio no esteroideo (AINE) que se utiliza para aliviar la inflamación, la hinchazón, la rigidez y el dolor en las articulaciones asociado con la osteoartritis y la artritis reumatoide . Es una forma de sal de potasio del oxaprozin, que mejora su solubilidad y biodisponibilidad.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de oxaprozin potásico implica la reacción de oxaprozin con hidróxido de potasio. El proceso normalmente incluye la disolución de oxaprozin en un disolvente adecuado, como etanol o metanol, y luego la adición de una cantidad equimolar de hidróxido de potasio. La mezcla se agita a temperatura ambiente hasta que la reacción se completa, lo que da como resultado la formación de oxaprozin potásico .

Métodos de producción industrial: La producción industrial de oxaprozin potásico sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control preciso de las condiciones de reacción, incluida la temperatura, la elección del disolvente y el tiempo de reacción, para garantizar un alto rendimiento y pureza del producto final .

Tipos de reacciones:

Oxidación: El oxaprozin potásico puede sufrir reacciones de oxidación, particularmente en presencia de agentes oxidantes fuertes.

Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los nucleófilos como los iones hidróxido o las aminas se utilizan comúnmente en reacciones de sustitución.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de oxaprozin con grupos funcionales adicionales que contienen oxígeno .

Aplicaciones Científicas De Investigación

Treatment of Arthritis

Oxaprozin potassium is widely used in the treatment of both osteoarthritis and rheumatoid arthritis. Clinical trials have demonstrated its efficacy in reducing pain and improving function in patients with these conditions. For example, the FDA has approved formulations that provide effective relief from the signs and symptoms associated with OA and RA .

Pain Management

In addition to its use in arthritis, this compound is effective for managing mild to moderate pain from various sources, including post-operative pain and dysmenorrhea. Its analgesic properties make it a versatile option in pain management protocols .

Pharmacokinetics and Formulation

The pharmacokinetic profile of this compound indicates that it achieves therapeutic concentrations quickly due to its enhanced solubility. Studies show that formulations containing this compound can dissolve rapidly in physiological conditions, allowing for faster absorption and onset of action .

| Formulation Type | Dissolution Rate | Onset of Action |

|---|---|---|

| This compound | ~100% in 30 minutes | Rapid |

| Standard Oxaprozin | ~23% in 30 minutes | Slower |

Case Studies

Several case studies highlight the effectiveness of this compound in clinical practice:

- Case Study 1 : A double-blind study involving patients with RA showed significant improvement in pain scores after treatment with this compound compared to placebo. Patients reported better functionality and reduced stiffness over a 12-week period.

- Case Study 2 : In a cohort study focusing on OA patients, those treated with this compound experienced a marked reduction in joint pain and improved mobility compared to those receiving standard NSAIDs.

Safety Profile

The safety profile of this compound has been evaluated through various clinical trials. Common side effects include gastrointestinal discomfort, headache, and dizziness. However, serious adverse events are relatively rare when used at recommended doses .

Mecanismo De Acción

Se cree que los efectos antiinflamatorios del oxaprozin potásico se deben a la inhibición de las enzimas ciclooxigenasas (COX-1 y COX-2), lo que lleva al bloqueo de la síntesis de prostaglandinas. Las prostaglandinas son compuestos lipídicos que juegan un papel clave en la inflamación y el dolor. Al inhibir su síntesis, el oxaprozin potásico reduce la inflamación y alivia el dolor .

Compuestos similares:

Ibuprofeno: Otro AINE con propiedades antiinflamatorias y analgésicas similares.

Naproxeno: Conocido por su mayor duración de acción en comparación con el oxaprozin.

Ketoprofeno: Similar en estructura y función pero con diferentes propiedades farmacocinéticas

Singularidad: El oxaprozin potásico es único debido a su estructura química específica, que incluye una porción de difeniloxazol. Esta estructura contribuye a su perfil farmacológico distintivo, incluida su larga vida media y su alta biodisponibilidad .

Comparación Con Compuestos Similares

Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

Naproxen: Known for its longer duration of action compared to oxaprozin.

Ketoprofen: Similar in structure and function but with different pharmacokinetic properties

Uniqueness: Oxaprozin potassium is unique due to its specific chemical structure, which includes a diphenyl oxazole moiety. This structure contributes to its distinct pharmacological profile, including its long half-life and high bioavailability .

Actividad Biológica

Oxaprozin potassium is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for the treatment of osteoarthritis, rheumatoid arthritis, and juvenile rheumatoid arthritis. It acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the synthesis of prostaglandins, mediators of inflammation and pain. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, case studies, and research findings.

The primary mechanism of action of oxaprozin is its inhibition of cyclooxygenase enzymes. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for inflammation, pain, and fever. Oxaprozin exhibits a higher selectivity for COX-1 compared to COX-2, which may contribute to its side effect profile and therapeutic efficacy .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with approximately 95% bioavailability. The peak plasma concentration occurs around 1.67 hours post-administration. It is highly protein-bound (>99.5%) and undergoes hepatic metabolism, primarily forming glucuronide conjugates that exhibit minimal pharmacological activity .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~95% |

| Peak Plasma Concentration (Tmax) | ~1.67 hours |

| Protein Binding | >99.5% |

| Half-life | 54.9 hours |

| Metabolism | Hepatic (glucuronidation) |

Biological Activity

The biological activities of oxaprozin extend beyond simple anti-inflammatory effects. Research indicates that it may also influence renal function and cardiovascular health.

Renal Function Effects

A study comparing oxaprozin with indomethacin found that while both drugs could transiently reduce glomerular filtration rate (GFR), oxaprozin had a lesser impact on renal function over the long term . Specifically, oxaprozin caused a reduction in GFR from 113.7 ± 5.7 to 99.8 ± 4.7 ml/min (p < 0.01), indicating a potential risk for renal impairment in susceptible populations.

Case Studies

Several clinical trials have assessed the efficacy and safety of this compound in various populations:

- Efficacy in Osteoarthritis : In a randomized controlled trial involving patients with osteoarthritis, oxaprozin demonstrated significant reductions in joint pain compared to placebo, confirming its analgesic properties .

- Comparative Efficacy : A comparative study indicated that oxaprozin was as effective as other NSAIDs at similar dosages for managing arthritis symptoms while maintaining a favorable safety profile .

- Long-term Safety : Longitudinal studies have shown that oxaprozin can be safely administered over extended periods without significant adverse effects on renal function or cardiovascular health when used at recommended doses .

Adverse Effects

While generally well-tolerated, oxaprozin can cause gastrointestinal issues such as ulcers and bleeding due to its mechanism of action on COX enzymes. Other potential adverse effects include cardiovascular events and renal impairment, particularly in patients with pre-existing conditions .

Propiedades

Número CAS |

174064-08-5 |

|---|---|

Fórmula molecular |

C18H14KNO3 |

Peso molecular |

331.4 g/mol |

Nombre IUPAC |

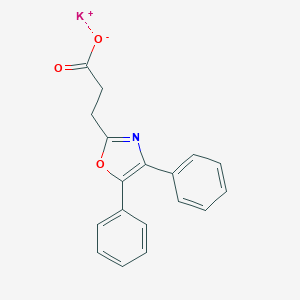

potassium;3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoate |

InChI |

InChI=1S/C18H15NO3.K/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,20,21);/q;+1/p-1 |

Clave InChI |

QTAQWNSMRSLSCG-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)[O-])C3=CC=CC=C3.[K+] |

SMILES isomérico |

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)[O-])C3=CC=CC=C3.[K+] |

SMILES canónico |

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)[O-])C3=CC=CC=C3.[K+] |

Key on ui other cas no. |

174064-08-5 |

Sinónimos |

Oxaprozin, potassium salt |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.